4-(3-Bromo-5-methylbenzyl)morpholine
Overview
Description
Scientific Research Applications
Biological Activity :Compounds involving morpholine rings, such as 4-(2-Aminoethyl) morpholine derivatives, are synthesized and studied for their broad spectrum of biological activities. Some of these derivatives have shown significant antibacterial activity against various bacterial strains, indicating the potential use of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).
Antioxidant and Radical Scavenging Activity
Natural Sources and Derivatives :Bromophenols, often associated with compounds like 4-(3-Bromo-5-methylbenzyl)morpholine, isolated from sources such as the red algae Rhodomela confervoides, have been identified as potent antioxidants. These compounds exhibit significant scavenging activity against radicals like DPPH and ABTS, underscoring their potential use in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Synthetic Antioxidants :Synthetic pathways to create derivatives of morpholine and other compounds have been explored, with a focus on their antioxidant properties. For instance, synthesis routes aiming to enhance the radical scavenging activities and the total reducing power of these compounds are being studied, highlighting their potential use in creating effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Pharmaceutical Applications
Drug Development and Biological Studies :The morpholine derivatives are key in the development of new therapeutic agents. Research indicates their significant roles in creating drugs with antimicrobial, antifungal, and possibly antitumor activities. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, explored for its potential in synthesizing potent antimicrobials, is an example of the compound's application in pharmaceutical research (Kumar, Sadashiva, & Rangappa, 2007).
Safety and Hazards
The safety data sheet for “4-(3-Bromo-5-methylbenzyl)morpholine” suggests that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
4-[(3-bromo-5-methylphenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-6-11(8-12(13)7-10)9-14-2-4-15-5-3-14/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCPPOKJQXRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244666 | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-29-9 | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-[(3-bromo-5-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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